molecular formula C10H16ClNO B1492002 1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one CAS No. 2097990-40-2

1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one

Cat. No.: B1492002
CAS No.: 2097990-40-2
M. Wt: 201.69 g/mol
InChI Key: ZVRWRXFQNSFMNV-UHFFFAOYSA-N
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Description

1-(2-Azabicyclo[221]heptan-2-yl)-2-chlorobutan-1-one is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the preparation of related compounds such as tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate involves the use of specific catalysts and reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-2-9(11)10(13)12-6-7-3-4-8(12)5-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRWRXFQNSFMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CCC1C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Reactant of Route 2
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1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Reactant of Route 3
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1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Reactant of Route 4
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1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Reactant of Route 5
1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Reactant of Route 6
1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one

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